1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

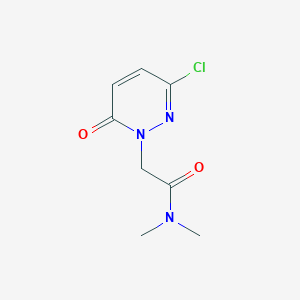

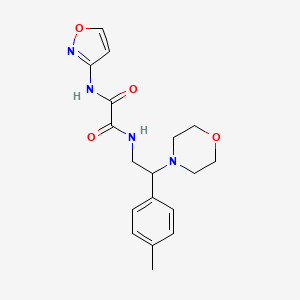

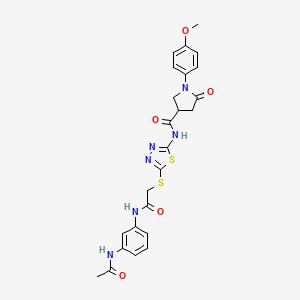

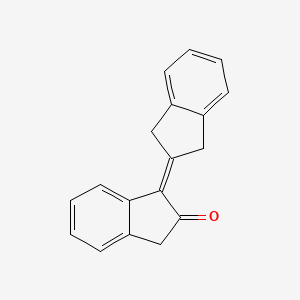

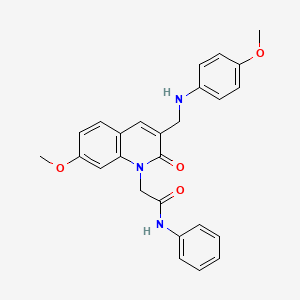

“1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea” is a chemical compound with the linear formula C15H13N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound has a unique structure that enables investigations into various fields, including pharmaceuticals, materials science, and organic synthesis.

Molecular Structure Analysis

The molecular weight of “this compound” is 283.354 . The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .Applications De Recherche Scientifique

Anthelmintic Applications

Derivatives of benzothiazolyl-ureas have shown promising anthelmintic activity. The study by Sarkar et al. (2013) focused on the synthesis of novel derivatives exhibiting significant anthelmintic efficacy against Perituma posthuma, comparable to the standard drug Albendazole. The modifications of the heterocyclic ring structure were crucial for enhancing activity, indicating the potential for developing effective anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013).

Enzyme Inhibition

Pejchal et al. (2011) synthesized a series of phenyl ureas with benzothiazole derivatives that showed excellent inhibition activity against acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), enzymes critical in the breakdown of acetylcholine. This suggests a potential application in the treatment of diseases related to neurotransmitter degradation, such as Alzheimer’s disease (Pejchal, Štěpánková, & Drabina, 2011).

Anticonvulsant Properties

Siddiqui et al. (2009) explored the anticonvulsant and toxicity evaluation of newly synthesized urea compounds with benzothiazole moieties. Certain compounds exhibited 100% protection in the Maximal Electroshock Seizure (MES) test without displaying neurotoxicity or hepatotoxicity at the dose tested, highlighting their potential as anticonvulsant agents (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

Antimicrobial and Anticancer Activity

Novel urea derivatives with benzothiazole and other heterocyclic substituents have been synthesized and tested for their antimicrobial and anticancer activities. Shankar et al. (2017) reported that certain synthesized compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungal pathogens. Additionally, preliminary cytotoxicity studies indicated promising anticancer activity against cervical cancer cell lines (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .

Mode of Action

It can be inferred from related compounds that its anti-inflammatory effects could be mediated via inhibition of cyclo-oxygenase pathways .

Biochemical Pathways

The compound 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea may affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation . The compound’s potential anti-inflammatory effects suggest that it may inhibit this pathway, thereby reducing the production of these inflammatory mediators .

Result of Action

Based on the potential anti-inflammatory and analgesic activities of similar compounds, it can be hypothesized that this compound may reduce inflammation and pain .

Propriétés

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDBPQJEWAFHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)

![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)

![1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2614342.png)